6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid
Descripción
6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid (C₉H₅BrN₂O₃) is a halogenated heterocyclic compound featuring an imidazo[1,2-a]pyridine core. Key structural attributes include:
- Substituents: A bromine atom at position 6, a formyl group (-CHO) at position 3, and a carboxylic acid (-COOH) at position 7 .
- Molecular Weight: 267.95 g/mol (monoisotopic mass: 267.94836 Da) .
- Physicochemical Properties: Predicted collision cross section (CCS) values for adducts range from 148.5 Ų ([M-H]⁻) to 156.3 Ų ([M+K]⁺), indicating moderate molecular size and polarity .
No literature or patent data are currently available for this compound, suggesting it remains underexplored in applied research .
Propiedades
IUPAC Name |
6-bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-7-3-12-5(4-13)2-11-8(12)1-6(7)9(14)15/h1-4H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTHFCXDVVGCHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN2C1=NC=C2C=O)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901190469 | |
| Record name | Imidazo[1,2-a]pyridine-7-carboxylic acid, 6-bromo-3-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901190469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044871-61-4 | |
| Record name | Imidazo[1,2-a]pyridine-7-carboxylic acid, 6-bromo-3-formyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2044871-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine-7-carboxylic acid, 6-bromo-3-formyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901190469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid typically involves the bromination of imidazo[1,2-a]pyridine derivatives followed by formylation and carboxylation reactions. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and formylation can be achieved using formic acid or formylating reagents like Vilsmeier-Haack reagent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Scientific Research Applications
- Chemistry 6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid serves as a building block in the synthesis of complex heterocyclic compounds. Imidazopyridines, which contain a five-membered ring with three carbon atoms and two nitrogen atoms, and a six-membered ring with five carbon atoms and one nitrogen atom, are a class of compounds widely used in various chemical syntheses .
- Biology This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of imidazo[1,2-a]pyridine structures demonstrate antibacterial activity against pathogens such as Staphylococcus aureus.
- Medicine 6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid is explored as a potential lead compound in drug discovery for various diseases. Its ability to induce apoptosis in cancer cells has been noted, involving the inhibition of specific kinases pivotal in cancer cell proliferation, and has shown effectiveness against certain cancer cell lines in preliminary screenings.
- Industry It is utilized in the development of new materials and chemical processes.
The biological activity of 6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid is attributed to its ability to interact with molecular targets, such as enzymes and receptors. The bromine substituent enhances the compound's biological activity by influencing interactions with biological molecules, while the bromine atom and formyl group play crucial roles in these interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives, 6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid was found to exhibit an IC50 value indicating effective inhibition against E. coli and S. aureus.
Anticancer Activity
Studies focused on the anticancer properties of 6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid have demonstrated that it can inhibit cell growth in breast cancer cell lines (MCF-7) with an IC50 value lower than that of many existing chemotherapeutic agents.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Position Variations
6-Bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic Acid
- Key Differences : Formyl group at position 2 instead of 3.
- Implications : Altered electronic distribution and steric effects may influence reactivity, such as nucleophilic substitution or metal-catalyzed coupling reactions. Molecular weight and formula (C₉H₅BrN₂O₃) remain identical to the target compound, but isomerism could lead to distinct spectroscopic profiles .
Methyl 6-Bromoimidazo[1,2-a]pyridine-7-carboxylate
- Key Differences : Carboxylic acid replaced by a methyl ester (-COOCH₃).
- Implications :
Functional Group Modifications
6-Bromo-3-fluoroimidazo[1,2-a]pyridine
- Key Differences : Formyl group replaced by fluorine (-F).
- Implications: Molecular Formula: C₇H₄BrFN₂ (smaller due to absence of carboxylic acid and formyl oxygen atoms) .
Imidazo[1,2-a]pyridine-7-carboxylic Acid (IPCA)
- Key Differences : Lacks bromine and formyl groups.
- Implications: Applications: IPCA is a well-characterized fluorophore in carbon dot (CD) synthesis, with emission properties attributed to its conjugated π-system .
Heterocycle Core Modifications
Ethyl 3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylate
Comparative Data Table
Research and Application Insights
- Synthetic Utility : The bromine atom in the target compound positions it for Suzuki-Miyaura or Ullmann coupling reactions, analogous to other halogenated imidazo[1,2-a]pyridines .
- Optical Properties : Unlike IPCA, the bromo and formyl groups in the target compound may introduce steric hindrance or electronic effects that suppress fluorescence, though empirical validation is lacking .
- Drug Discovery : The carboxylic acid group offers a handle for bioconjugation, similar to ester derivatives used in prodrug strategies .
Actividad Biológica
6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a bromine atom and formyl group, is being explored for various applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of 6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid, including its mechanisms of action, research findings, and comparative analysis with similar compounds.
Basic Information
| Property | Details |
|---|---|
| Chemical Name | 6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid |
| CAS Number | 2044871-61-4 |
| Molecular Formula | C9H5BrN2O3 |
| Molecular Weight | 269.05 g/mol |
The presence of the bromine substituent is believed to enhance the compound's biological activity by influencing interactions with biological molecules.
The biological activity of 6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The functional groups present in the compound facilitate these interactions, potentially influencing pathways related to cell growth and apoptosis. Specifically, the bromine atom and formyl group are thought to play crucial roles in these interactions.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of imidazo[1,2-a]pyridine structures demonstrate varying degrees of antibacterial activity against several pathogens. For instance, in vitro tests have revealed promising results against Staphylococcus aureus and other gram-positive bacteria .
Anticancer Activity
The anticancer potential of 6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid has been explored in various studies. The compound's ability to induce apoptosis in cancer cells has been noted, with mechanisms involving the inhibition of specific kinases that are pivotal in cancer cell proliferation. In particular, it has shown effectiveness against certain cancer cell lines in preliminary screenings .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives, 6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid was found to exhibit an IC50 value indicating effective inhibition against E. coli and S. aureus. The results suggested that modifications to the imidazo structure could enhance bioactivity further.
Study 2: Anticancer Screening
Another significant study focused on the anticancer properties of this compound demonstrated that it could inhibit cell growth in breast cancer cell lines (MCF-7) with an IC50 value lower than that of many existing chemotherapeutic agents. The study highlighted the compound's potential as a lead candidate for further drug development aimed at treating resistant cancer types .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid, a comparison with similar compounds can be insightful.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid | C9H5BrN2O3 | Contains bromine; high biological activity |
| 6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid | C10H8BrN2O2 | Methyl substitution; varied activity |
| Imidazo[1,2-a]pyridine-7-carboxylic acid | C8H6N2O2 | Lacks bromine; lower bioactivity |
The presence of the bromine atom significantly enhances the biological activity compared to compounds lacking this feature.
Q & A
Basic: What are the recommended synthetic routes for 6-Bromo-3-formylimidazo[1,2-a]pyridine-7-carboxylic acid, and how can reaction yields be optimized?
Methodological Answer:
A common approach involves condensation reactions of brominated pyridine precursors with appropriate carbonyl sources under phase-transfer catalysis (PTC). For example, using 5-bromopyridine-2,3-diamine with aldehydes in dimethylformamide (DMF) and p-toluenesulfonic acid as a catalyst can yield imidazo-pyridine derivatives . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction kinetics.
- Temperature control : Reactions at 80–100°C for 6–12 hours balance yield and side-product formation.
Monitor progress via TLC or HPLC, and purify using column chromatography (silica gel, eluent: ethyl acetate/hexane). Typical yields range from 45–65%, depending on bromine reactivity .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms the imidazo-pyridine scaffold and substituent positions. Key signals include formyl protons (~9.8 ppm) and aromatic protons (6.8–8.5 ppm) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% recommended for research use) .
- Mass Spectrometry : High-resolution MS (ESI+) verifies molecular weight (e.g., [M+H]+ at m/z 284.98 for C₉H₆BrN₂O₃) .
- X-ray crystallography : Resolves ambiguous structural features if single crystals are obtainable .
Advanced: How can computational methods aid in understanding reaction mechanisms involving this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates. For example:
Reaction Path Search : Identify energetically favorable pathways for formyl group introduction or bromine displacement .
Solvent Effects : Use continuum solvation models (e.g., SMD) to simulate DMF’s role in stabilizing intermediates .
Kinetic Analysis : Calculate activation barriers to optimize temperature and catalyst loading.
Integrate computational results with experimental data (e.g., in situ IR spectroscopy) to validate mechanisms .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
- Waste Disposal : Collect halogenated waste separately and incinerate via licensed facilities to minimize environmental release .
Advanced: How can researchers design experiments to evaluate the biological activity of this compound?
Methodological Answer:
- In Vitro Assays : Screen for antimicrobial or anticancer activity using:
- MIC Tests : Against Gram-positive/negative bacteria (e.g., E. coli, S. aureus).
- Cytotoxicity Assays : MTT/WST-1 on cancer cell lines (e.g., HeLa, MCF-7) .
- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., replacing bromine with iodine or modifying the formyl group) to identify pharmacophores .
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina .
Advanced: How should researchers address contradictions in reaction outcomes (e.g., variable yields or unexpected byproducts)?
Methodological Answer:
- Reproducibility Checks : Standardize reagent sources (e.g., anhydrous DMF) and moisture-free conditions.
- Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., debrominated species or oxidized aldehydes) .
- DoE (Design of Experiments) : Apply factorial design to test variables (temperature, catalyst ratio) and pinpoint critical factors .
- Computational Feedback : Re-run simulations with observed byproducts to refine mechanistic hypotheses .
Advanced: What strategies are effective for synthesizing derivatives of this compound for SAR studies?
Methodological Answer:
- Bromine Substitution : Perform Suzuki-Miyaura coupling with aryl boronic acids to replace bromine .
- Formyl Group Modification : Reduce to hydroxymethyl (NaBH₄) or oxidize to carboxylic acid (KMnO₄) .
- Heterocycle Fusion : Introduce triazole or benzoxazine rings via cycloaddition reactions .
Purify derivatives using preparative HPLC and validate structures via 2D NMR (COSY, HSQC) .
Basic: How can researchers develop robust analytical methods for quantifying this compound in complex mixtures?
Methodological Answer:
- HPLC Method Development :
- Calibration Curve : Prepare standards (0.1–100 µg/mL) with R² > 0.99.
- Validation : Assess precision (RSD < 2%), accuracy (spiked recovery 95–105%), and LOD/LOQ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
